N-benzylalanine tert-butyl ester
Description
Contextualization of N-Benzylalanine tert-Butyl Ester within Amino Acid Derivative Chemistry
Amino acids are fundamental building blocks in nature, but their synthetic utility is greatly expanded through chemical modification. The protection of the carboxylic acid and amino groups allows for selective reactions at other parts of the molecule. The tert-butyl ester serves as a bulky protecting group for the carboxylic acid, which can be removed under acidic conditions. This group is one of the most important carboxy protecting groups in peptide synthesis and general organic synthesis. rsc.org Simultaneously, the benzyl (B1604629) group on the nitrogen atom not only protects the amine but also influences the molecule's reactivity and can be removed under various conditions, such as catalytic hydrogenolysis.
This compound is thus a bifunctionally protected amino acid, where both the carboxyl and amino groups are masked, allowing for transformations at the alanine (B10760859) side chain or for its use as a defined building block in larger molecular assemblies. The presence of both benzyl and tert-butyl ester groups offers orthogonal protection possibilities, where one group can be removed selectively in the presence of the other, a crucial strategy in multistep synthesis.
Strategic Importance of this compound as a Chiral Synthon
The primary strategic importance of this compound lies in its nature as a chiral synthon. researchgate.netresearchgate.net Available in both (S) and (R) enantiomeric forms, it allows for the introduction of a specific stereocenter into a target molecule. This is of paramount importance in medicinal chemistry and materials science, where the biological activity or material properties are often dependent on the precise three-dimensional arrangement of atoms.
The N-benzyl group is not merely a protecting group; it can direct the stereochemical outcome of subsequent reactions. Furthermore, the combination of the chiral center with the N-benzyl and tert-butyl ester functionalities makes it a versatile precursor for a variety of complex structures, including non-natural amino acids, peptide mimics, and chiral ligands for asymmetric catalysis.
Historical Development and Evolution of Synthetic Approaches for this compound
The synthesis of N-substituted amino acid esters has evolved significantly over the years, driven by the need for more efficient and stereoselective methods. Historically, the preparation of such compounds involved multi-step sequences with protection and deprotection steps.
Early methods for the synthesis of amino acid esters, including benzyl and tert-butyl esters, often relied on Fischer-Speier esterification. researchgate.net However, these methods can sometimes lead to racemization, diminishing the value of the chiral starting material. researchgate.net The synthesis of tert-butyl esters has been achieved using various reagents like isobutene with an acid catalyst or tert-butyl acetate (B1210297) with perchloric acid. rsc.org
More contemporary approaches focus on maintaining the stereochemical integrity of the chiral center. A common and effective method for the synthesis of N-alkylated amino acids is reductive amination. For this compound, this would likely involve the reaction of a pyruvate (B1213749) ester with benzylamine (B48309) or, more commonly, the reductive amination of benzaldehyde (B42025) with L- or D-alanine tert-butyl ester. The latter is a well-established transformation in organic synthesis. The starting material, L-alanine tert-butyl ester hydrochloride, is commercially available and can be prepared by reacting L-alanine with isobutylene (B52900) in the presence of an acid catalyst. google.com
Another synthetic strategy involves the N-alkylation of a pre-formed amino acid ester. For instance, the synthesis of a related compound, N-allyl-L-alanine t-butyl ester, has been achieved by reacting benzyloxycarbonyl-L-alanine t-butyl ester with allyl iodide in the presence of a base. prepchem.com A similar approach could be envisioned for N-benzylation using benzyl bromide. More advanced methods may utilize chiral triflate esters of α-hydroxy acids, which undergo nucleophilic substitution with an amine with high stereochemical inversion. nih.gov
Table 1: Plausible Synthetic Routes to this compound
| Route | Starting Materials | Key Transformation | General Reference |
| Reductive Amination | L-Alanine tert-butyl ester, Benzaldehyde | Imine formation followed by reduction | rsc.org |
| N-Alkylation | L-Alanine tert-butyl ester, Benzyl bromide | Nucleophilic substitution | prepchem.com |
| From α-Hydroxy Ester | (S)-2-Hydroxypropionic acid ester, Benzylamine | Triflate formation followed by SN2 reaction | nih.gov |
Overview of Major Research Domains Utilizing this compound
The unique combination of chirality and protecting groups in this compound makes it a valuable intermediate in several areas of chemical research.
Asymmetric Synthesis: As a chiral building block, it is employed in the synthesis of complex molecules where control of stereochemistry is crucial. It can serve as a precursor to other chiral amines and amino acids after transformation of the ester group and/or removal of the benzyl group.
Medicinal Chemistry: N-benzylalanine derivatives are scaffolds for the development of new therapeutic agents. For example, they have been incorporated into structures targeting various biological pathways. The synthesis of complex peptide and non-peptide structures often relies on such well-defined chiral intermediates. For instance, related N-acyl-amino acid esters are used in the synthesis of biologically active compounds.
Peptide Chemistry: While the N-benzyl group is not as common as Boc or Fmoc for routine peptide synthesis, N-alkylated amino acids are important for creating peptidomimetics with altered conformational properties and improved stability against enzymatic degradation. This compound can be a precursor to N-benzylalanine for incorporation into such peptide analogues. The synthesis of dipeptides and more complex peptides often utilizes protected amino acid esters. prepchem.com
Structure
3D Structure
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(benzylamino)propanoate |
InChI |
InChI=1S/C14H21NO2/c1-11(13(16)17-14(2,3)4)15-10-12-8-6-5-7-9-12/h5-9,11,15H,10H2,1-4H3/t11-/m0/s1 |
InChI Key |
ZACSMTDYVYATGT-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)C)NCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Benzylalanine Tert Butyl Ester
Enantioselective Synthesis Routes to N-Benzylalanine tert-Butyl Ester
The development of stereoselective methods to produce single enantiomers of this compound is paramount. These routes include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is removed.
One notable approach involves the use of N-acyl-1,3-oxazolidinethiones as chiral auxiliaries. These have been employed in aldol-type reactions to create new stereocenters with high control. scielo.org.mx For instance, chlorotitanium enolates of N-propionyl-1,3-thiazolidine-2-thione can lead to either 'Evans syn' or 'non-Evans syn' aldol (B89426) adducts by modifying the reaction conditions, demonstrating the versatility of this auxiliary. scielo.org.mx Another strategy utilizes (4S)-Benzyl-1,3-thiazolidin-2-one as a novel chiral auxiliary for asymmetric aldol coupling through titanium enolates. scielo.org.mx
The Ellman lab has developed tert-butanesulfinamide as a widely used chiral reagent for the asymmetric synthesis of various amines. yale.edu Condensation of this chiral amine with an appropriate keto ester, followed by reduction and deprotection, can afford enantiomerically enriched amino acid esters. The tert-butanesulfinyl group acts as a powerful chiral directing group in nucleophilic additions to the imine carbon. beilstein-journals.orgresearchgate.net
A summary of representative chiral auxiliary-mediated approaches is presented below:
| Chiral Auxiliary | Key Reaction Type | Diastereoselectivity | Reference |
| N-acyl-1,3-oxazolidinethiones | Aldol reaction | High (e.g., 97:3 to >99:1) | scielo.org.mx |
| (4S)-Benzyl-1,3-thiazolidin-2-one | Aldol reaction | Good to excellent | scielo.org.mx |
| tert-Butanesulfinamide | Nucleophilic addition to imines | High | yale.edubeilstein-journals.orgresearchgate.net |
Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a highly efficient and atom-economical approach. Both organocatalysis and metal-based catalysis have been successfully applied to the synthesis of chiral amino acid derivatives.
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. N-heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts. researchgate.net Chiral NHCs can catalyze enantioselective reactions through non-covalent interactions, such as hydrogen bonding, to control the stereochemical outcome. researchgate.net For example, a desymmetrization strategy using chiral NHC organocatalysts in intramolecular crossed benzoin (B196080) reactions has been reported to produce bicyclic compounds with high enantioselectivity. researchgate.net
Phase-transfer catalysis is another powerful organocatalytic method. Chiral quaternary ammonium (B1175870) salts derived from Cinchona alkaloids have been used for the enantioselective alkylation of glycine (B1666218) Schiff bases, including the tert-butyl ester, to produce α-amino acids with high enantiomeric excess. orgsyn.org
Transition metal catalysis offers a broad range of transformations for asymmetric C-C and C-N bond formation.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a well-established method. The Tsuji-Trost reaction, a palladium-catalyzed allylic substitution, has been adapted for the asymmetric synthesis of α-benzyl amino acids. nih.gov A ternary catalyst system comprising a chiral aldehyde, a palladium species, and a Lewis acid has been developed for the α-benzylation of N-unprotected amino acid esters with benzyl (B1604629) alcohol derivatives, affording products in high yields and enantioselectivities. nih.gov
Nickel-catalyzed cross-coupling reactions have also been employed. A Ni/photoredox dual catalytic system enables the enantioselective cross-coupling of N-heterobenzylic trifluoroborate salts with aryl bromides using bi-oxazolines (BiOX) as chiral ligands. nih.gov This method provides access to chiral N-benzylic heterocycles with good to excellent enantioselectivity. nih.gov
The following table summarizes key metal-catalyzed asymmetric transformations:
| Metal Catalyst System | Reaction Type | Ligand/Co-catalyst | Enantioselectivity | Reference |
| Palladium | Asymmetric α-benzylation | Chiral aldehyde, Lewis acid | Good to excellent | nih.gov |
| Nickel/Photoredox | Cross-coupling | Bi-oxazolines (BiOX) | Good to excellent | nih.gov |
| Palladium | Dicarbofunctionalization of enamides | Chiral ligand | High | rsc.org |
Enzymes are highly selective catalysts that can perform reactions under mild conditions with exceptional enantio- and regioselectivity. Lipases are commonly used for the kinetic resolution of racemic mixtures of esters or amines.
For instance, lipase-catalyzed N-acylation can resolve racemic homoallylbenzylamines. The lipase (B570770) selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. researchgate.net Similarly, enzymatic transesterification using lipases like Candida antarctica lipase B can be employed to synthesize chiral esters. mdpi.com While direct enzymatic synthesis of this compound is not explicitly detailed in the provided context, the principles of enzymatic kinetic resolution of its precursors or analogous compounds are well-established. researchgate.netorgsyn.org
Asymmetric Catalysis in the Synthesis of this compound
Protecting Group Strategies for this compound Precursors
The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. The choice of protecting groups is crucial and depends on their stability under various reaction conditions and the ease of their removal.
For the amino group of alanine (B10760859) precursors, the tert-butoxycarbonyl (Boc) group is a common choice. nih.gov It is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid. rsc.org The benzyloxycarbonyl (Cbz) group is another widely used N-protecting group, which can be removed by catalytic hydrogenation. prepchem.com
The benzyl group can serve as both a protecting group for the nitrogen atom and as a chiral auxiliary. elsevierpure.com This dual role can simplify synthetic routes and introduce stereocontrol.
For the carboxylic acid functionality, the tert-butyl ester is itself a protecting group. It is stable to basic and nucleophilic conditions but is easily cleaved with acid to yield the free carboxylic acid. orgsyn.orgrsc.org
A summary of common protecting groups for precursors of this compound is provided below:
| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions | Reference |
| Amino | tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) | nih.govrsc.org |
| Amino | Benzyloxycarbonyl | Cbz | Catalytic Hydrogenation | prepchem.com |
| Carboxylic Acid | tert-Butyl ester | tBu | Acidic (e.g., TFA) | orgsyn.orgrsc.org |
| Amino | Benzyl | Bn | Catalytic Hydrogenation | elsevierpure.com |
The strategic application of these protecting groups allows for the regioselective modification of other parts of the molecule while the protected functionalities remain intact. nih.gov
N-Protection Strategies in the Synthesis of this compound
Protecting the nitrogen atom of alanine is a fundamental step in the synthesis of this compound. This prevents unwanted side reactions and allows for selective modification of the carboxylic acid group. A common strategy involves the use of the benzyloxycarbonyl (Cbz or Z) group. For instance, 2-(benzyloxycarbonylamino)-4-(methylthio)butanoic acid can be used as a starting material. mdpi.com
Another widely employed protecting group is the tert-butoxycarbonyl (Boc) group. A one-pot procedure for the synthesis of N-protected β-cyano L-alanine tertiary butyl esters from N-protected L-asparagines utilizes the Boc group. This method involves reacting the N-protected L-asparagine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a catalytic amount of N,N-dimethylaminopyridine (DMAP) in tertiary butanol at room temperature. researchgate.net This approach is notable for its simplicity and efficiency. researchgate.net
The choice of the N-protecting group is crucial as it influences the subsequent reaction steps and the final deprotection conditions. The Boc group, for example, is known to be acid-sensitive and thermally unstable at temperatures above 85–90 °C for extended periods. orgsyn.org
Carboxylic Acid Esterification Techniques for this compound
The formation of the tert-butyl ester from the N-protected alanine is a key transformation. Several methods exist for this esterification, each with its own advantages.
A classic and effective method is the Steglich esterification. This reaction utilizes dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2). organic-chemistry.org For example, N-Cbz-protected methionine can be esterified with tert-butanol (B103910) using DCC and DMAP. mdpi.com The procedure involves dissolving the N-protected amino acid in dry dichloromethane, cooling the solution to 0 °C, and then adding DMAP and tert-butanol, followed by the slow addition of DCC. mdpi.com The reaction is stirred at 0 °C for a couple of hours and then at room temperature overnight. mdpi.com
Another approach involves the use of isobutene in the presence of an acid catalyst. For instance, unprotected aspartic and glutamic acids can be tert-butylated in dioxane with excess isobutene using 4-toluenesulfonic acid as a catalyst. thieme-connect.de
The use of benzotriazole (B28993) esters, formed in situ from the carboxylic acid and 1-hydroxybenzotriazole (B26582) (HOBt) with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), provides an efficient route for esterification with tert-butyl alcohol. researchgate.net This reaction can be facilitated by a base such as DMAP or calcined hydrotalcite. researchgate.net
A direct esterification of primary benzylic C-H bonds with carboxylic acids can be achieved using di-tert-butyl peroxide as an oxidant, catalyzed by an ionic iron(III) complex. nih.gov This method offers a broad substrate scope and is tolerant of sterically hindered starting materials. nih.gov
| Esterification Method | Reagents | Key Features |
| Steglich Esterification | DCC, DMAP, tert-butanol | High yields, suppresses side products, suitable for sterically hindered esters. mdpi.comorganic-chemistry.org |
| Isobutene Method | Isobutene, 4-toluenesulfonic acid | Direct tert-butylation of unprotected amino acids. thieme-connect.de |
| Benzotriazole Esters | HOBt, EDC, tert-butyl alcohol, DMAP/calcined hydrotalcite | Efficient esterification via in situ formation of active esters. researchgate.net |
| Iron-Catalyzed C-H Activation | Iron(III) complex, di-tert-butyl peroxide | Direct esterification of benzylic C-H bonds. nih.gov |
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. This involves a careful selection of solvents, temperature, pressure, and catalyst loading.
Solvent Effects and Reaction Medium Engineering
The choice of solvent significantly impacts the reaction rate and outcome. Anhydrous solvents are generally preferred to prevent hydrolysis of reagents and intermediates. Dichloromethane (CH2Cl2) is a common solvent for Steglich esterification due to its inertness and ability to dissolve the reactants. organic-chemistry.orgrsc.org In some procedures, the reaction is performed in a mixture of solvents. For example, a mixture of dichloromethane and petroleum ether can be used for crystallization. thieme-connect.de
For certain reactions, such as the direct mono-N-alkylation of primary benzylamines, dimethyl sulfoxide (B87167) (DMSO) has been investigated, although it may lead to lower yields compared to other solvents. researchgate.net Toluene (B28343) is another solvent that can be employed, particularly in reactions involving metal-halogen exchange for the preparation of precursors. orgsyn.org The use of a solvent-free approach has also been reported for some related syntheses, highlighting an environmentally friendly alternative. researchgate.net
Temperature and Pressure Influence on this compound Formation
Temperature control is a critical factor in the synthesis of this compound. Many of the key reactions are performed at reduced temperatures to control reactivity and minimize side reactions. For instance, the addition of DCC in Steglich esterification is often carried out at 0 °C. mdpi.comorganic-chemistry.org The reaction mixture is then allowed to warm to room temperature and stirred for an extended period. mdpi.com
In other procedures, such as those involving metal-halogen exchange, the reaction is conducted at very low temperatures, for example, -15 °C or -10 °C, to ensure selectivity and stability of the intermediates. orgsyn.org Conversely, some esterification methods may require elevated temperatures. For example, an iron-catalyzed esterification is carried out at a specific temperature to drive the reaction to completion. nih.gov Pressure is not typically a major parameter that is varied in these types of laboratory-scale syntheses, with most reactions being carried out at atmospheric pressure.
Catalyst and Reagent Loading Optimization
The stoichiometry of reagents and the amount of catalyst used are pivotal for an efficient synthesis. In the Steglich esterification, DMAP is used in catalytic amounts, typically around 3-10 mol-%. organic-chemistry.org Overloading the catalyst may not necessarily improve the yield and can complicate the purification process. The amount of the coupling agent, DCC, is usually slightly in excess of the carboxylic acid to ensure complete conversion. mdpi.com
In iron-catalyzed esterification, the iron(III) complex is used at a loading of 5 mol %. nih.gov For reactions involving the Boc protecting group, the amount of (Boc)2O is carefully controlled. For example, in the one-pot synthesis of N-protected β-cyano L-alanine tertiary butyl esters, 2.2 equivalents of (Boc)2O are used. researchgate.net The optimization of reagent loading is often determined empirically to find the balance between high yield and cost-effectiveness.
Purification and Isolation Methodologies for this compound in Research Contexts
After the synthesis, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. A standard workup procedure often involves washing the reaction mixture with aqueous solutions to remove water-soluble impurities. For instance, after a Steglich esterification, the precipitated dicyclohexylurea is first removed by filtration. mdpi.comorganic-chemistry.org The filtrate is then typically washed with acidic and basic solutions, such as saturated ammonium chloride (NH4Cl) and sodium bicarbonate (NaHCO3) solutions, followed by a brine wash to remove residual salts. rsc.org
The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator. mdpi.comrsc.org
For further purification, column chromatography is a widely used technique. Silica gel is the most common stationary phase, and the choice of eluent (a mixture of solvents like petroleum ether and diethyl ether or ethyl acetate) is crucial for achieving good separation. mdpi.com Thin-layer chromatography (TLC) is used to monitor the progress of the purification. rsc.org
In some cases, recrystallization can be an effective method for obtaining a highly pure product. organic-chemistry.org The choice of solvent for recrystallization is critical and is determined by the solubility properties of the compound.
Reactivity and Chemical Transformations of N Benzylalanine Tert Butyl Ester
Deprotection Strategies for N-Benzylalanine tert-Butyl Ester
The utility of this compound as a synthetic building block is largely defined by the methods available to remove its protecting groups. The benzyl (B1604629) and tert-butyl ester groups are orthogonal, meaning one can be removed selectively in the presence of the other under different reaction conditions. peptide.combeilstein-journals.org
The tert-butyl ester is a commonly used carboxylic acid protecting group that is stable to basic and nucleophilic conditions but is readily cleaved under acidic conditions. thieme-connect.deresearchgate.net The cleavage mechanism involves protonation of the ester carbonyl oxygen, followed by the departure of the stable tert-butyl carbocation, which is then neutralized to form isobutylene (B52900) gas. stackexchange.com
Trifluoroacetic acid (TFA) is the most common reagent for this transformation, often used in a mixture with a solvent like dichloromethane (B109758) (DCM). peptide.combeilstein-journals.orgrsc.org The reaction is typically rapid, occurring at room temperature. rsc.org The volatile nature of TFA and DCM simplifies workup, as they can be easily removed under reduced pressure. rsc.org Other acidic systems, such as hydrogen chloride (HCl) in an organic solvent or aqueous phosphoric acid, can also effect the deprotection. thieme-connect.deorganic-chemistry.org The use of scavengers, like triisopropylsilane (B1312306) (TIS), may be necessary in complex syntheses to trap the liberated tert-butyl cations and prevent side reactions with sensitive functional groups like those in tryptophan or methionine. peptide.comnih.govnih.gov
Table 1: Conditions for Acid-Mediated tert-Butyl Ester Cleavage
| Reagent System | Solvent | Temperature | Typical Reaction Time | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1-5 hours | peptide.comrsc.org |
| Hydrogen Chloride (HCl) | Acetic Acid | Room Temperature | Varies | thieme-connect.de |
| Phosphoric Acid (aq) | - | Room Temperature | Varies | organic-chemistry.org |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Varies | Varies | researchgate.netnih.gov |
This table presents common conditions for the deprotection of tert-butyl esters. Specific substrates may require optimization.
The N-benzyl group is a widely used amine protecting group that is stable to a range of acidic and basic conditions but can be removed by catalytic hydrogenation or hydrogenolysis. acsgcipr.org This method involves the cleavage of the carbon-nitrogen bond by reaction with hydrogen gas in the presence of a metal catalyst. acsgcipr.org
The most common catalyst for this reaction is palladium on an activated carbon support (Pd/C). mdma.chmdma.chorganic-chemistry.org The reaction is typically carried out under an atmosphere of hydrogen gas in a solvent such as methanol (B129727) or ethanol. mdma.chnih.gov An alternative catalyst, Pearlman's catalyst (palladium hydroxide (B78521) on carbon, Pd(OH)₂/C), is often more effective for the hydrogenolysis of N-benzyl groups, sometimes succeeding where Pd/C fails or requires harsher conditions. nih.gov
Catalytic transfer hydrogenation (CTH) provides a safer and often more convenient alternative to using pressurized hydrogen gas. mdma.chorganic-chemistry.org In this method, a hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface. organic-chemistry.org Common hydrogen donors include ammonium (B1175870) formate (B1220265), formic acid, and cyclohexene. mdma.chmdma.ch These reactions are typically performed at reflux temperatures and can be very rapid. mdma.ch
Table 2: Conditions for Hydrogenolysis of the N-Benzyl Group
| Method | Catalyst | Hydrogen Source | Solvent | Temperature | Reference |
| Catalytic Hydrogenation | 10% Pd/C | H₂ gas | Methanol/Ethanol | Room Temp. - 60 °C | nih.gov |
| Catalytic Hydrogenation | 20% Pd(OH)₂/C | H₂ gas | Ethanol | 60 °C | nih.gov |
| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | Methanol | Reflux | mdma.ch |
| Transfer Hydrogenation | 10% Pd/C | Formic Acid | Methanol | Varies | mdma.ch |
This table summarizes common conditions for N-benzyl group removal. Catalyst loading and reaction time depend on the specific substrate.
The differing lability of the tert-butyl ester and N-benzyl groups allows for their selective removal, a key principle of orthogonal protection strategy in multi-step synthesis. peptide.comsigmaaldrich.comrsc.org
Selective Cleavage of the tert-Butyl Ester: To deprotect the carboxylic acid while retaining the N-benzyl group, this compound can be treated with acidic reagents. For instance, using trifluoroacetic acid in dichloromethane will efficiently cleave the tert-butyl ester, yielding N-benzylalanine, without affecting the N-benzyl group. peptide.comthieme-connect.de This strategy liberates the carboxylic acid for subsequent coupling reactions.
Selective Cleavage of the N-Benzyl Group: Conversely, the N-benzyl group can be removed while leaving the tert-butyl ester intact by employing catalytic hydrogenolysis. organic-chemistry.org Performing the reaction with a palladium catalyst and a hydrogen source (either H₂ gas or a transfer agent) will cleave the N-benzyl group to give alanine (B10760859) tert-butyl ester. mdma.chorganic-chemistry.org The tert-butyl ester group is stable under these neutral, reductive conditions. organic-chemistry.org This approach frees the amino group for peptide bond formation.
Table 3: Orthogonal Deprotection of this compound
| Target Functional Group | Reagents and Conditions | Protecting Group Removed | Protecting Group Retained | Reference |
| Carboxylic Acid | TFA / DCM, Room Temperature | tert-Butyl | N-Benzyl | peptide.com |
| Amine | H₂ / Pd/C, Methanol, Room Temperature | N-Benzyl | tert-Butyl | organic-chemistry.org |
This table illustrates the orthogonal deprotection strategy for this compound.
Coupling Reactions Involving this compound
The ability to selectively deprotect either the amino or the carboxyl group of this compound makes it a versatile building block for the synthesis of larger molecules, most notably peptides.
Peptide bond formation is an amidation reaction that joins the carboxylic acid of one amino acid to the amine of another. ekb.egresearchgate.net To achieve a specific sequence, the non-reacting functional groups must be protected. beilstein-journals.org this compound can be used as either the N-terminal or C-terminal component in a dipeptide synthesis after appropriate deprotection.
As the Amine (N-Terminal) Component: Selective hydrogenolysis of the N-benzyl group yields alanine tert-butyl ester. The newly freed amino group of this molecule can then act as a nucleophile, reacting with the activated carboxylic acid of an N-protected amino acid to form a new peptide bond.
As the Carboxylic Acid (C-Terminal) Component: Selective acid-mediated cleavage of the tert-butyl ester yields N-benzylalanine. The carboxylic acid of this molecule can be activated using a variety of coupling reagents. This activated species then reacts with the free amino group of another amino acid ester (e.g., a methyl or benzyl ester) to form the desired peptide.
This compound is well-suited for classical solution-phase peptide synthesis. ekb.egnih.gov In this approach, all reactions are carried out in a homogeneous solution, and the intermediate products are isolated and purified after each step. beilstein-journals.orgresearchgate.net
For example, in a typical coupling step, the N-protected amino acid (the acid component) is activated in situ using a coupling reagent. uniurb.it This activated intermediate then reacts with the C-terminally protected amino acid (the amine component) in the presence of a base to form the protected peptide. nih.gov
Table 4: Common Coupling Reagents for Solution-Phase Peptide Synthesis
| Reagent Name | Abbreviation | Description | Reference |
| N,N'-Dicyclohexylcarbodiimide | DCC | A classic carbodiimide (B86325) reagent, forms a dicyclohexylurea (DCU) byproduct. | masterorganicchemistry.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) | EDC | A water-soluble carbodiimide, allowing for easier byproduct removal. | uniurb.it |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | A phosphonium-based reagent known for high efficiency and low racemization. | uniurb.it |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | A uronium-based reagent, often used with an additive like HOBt. | researchgate.net |
| (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | COMU | A highly efficient third-generation uronium-type coupling reagent. | nih.gov |
This table lists several common reagents used to facilitate the formation of peptide bonds in solution-phase synthesis.
Peptide Bond Formation with this compound [2, 3, 4, 9, 15, 25]
Solid-Phase Peptide Synthesis (SPPS) Integration
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient, stepwise assembly of amino acid residues into a desired peptide sequence on an insoluble polymer support. The use of amino acid tert-butyl esters is particularly relevant in strategies involving N-to-C directional synthesis, which runs opposite to the conventional C-to-N approach. This inverse directionality provides a free C-terminal carboxyl group that is amenable to further modifications, making it valuable for creating C-terminally modified peptide mimetics, which are of interest as potential protease inhibitors.
While specific literature detailing the direct integration of this compound into SPPS is not prevalent, the principles of SPPS accommodate such N-substituted and C-terminally protected amino acids. In a potential synthetic route, the N-benzyl group would act as a permanent protecting group throughout the synthesis, while the tert-butyl ester could be part of an N-to-C synthesis strategy. The process would involve anchoring a different amino acid to the resin, followed by the sequential coupling of amino acid tert-butyl esters. The tert-butyl group is stable to many reaction conditions but can be removed under acidic conditions, a common feature in the final cleavage step of SPPS protocols, particularly in Boc-based strategies.
Amidation Reactions at the Ester Moiety of this compound
The conversion of the tert-butyl ester of this compound directly into an amide is a potential transformation. However, based on a review of available scientific literature, specific examples and detailed methodologies for the direct amidation of this particular compound are not extensively documented. This transformation typically requires harsh conditions or specific activation methods to overcome the steric hindrance and stability of the tert-butyl ester.
Modifications at the Benzyl Moiety of this compound
The N-benzyl group is not merely a simple protecting group but also a site for introducing further molecular diversity.
N-Arylation Reactions on Amino Acid Esters
A significant modification involving the N-H bond of the benzylamino group is N-arylation. Research has established general and effective methods for the palladium-catalyzed N-arylation of amino acid esters using aryl triflates. These conditions are mild and have been shown to be compatible with various ester types, including methyl, benzyl, and, crucially, tert-butyl esters.
The reaction typically employs a specialized palladium precatalyst, such as t-BuBrettPhos Pd G3 or G4, which facilitates the cross-coupling with minimal racemization of the sensitive chiral center of the amino acid. While this compound was not the specific substrate in the primary study, the successful N-arylation of phenylalanine tert-butyl ester demonstrates the viability of this reaction for structurally similar compounds. The ability to introduce a wide range of aryl groups onto the nitrogen atom is of great importance for generating libraries of compounds for pharmaceutical and chemical biology applications.
| Amino Acid Ester | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| L-Phenylalanine tert-butyl ester | 93 | 91 |
| L-Alanine methyl ester | 85 | 97 |
| L-Leucine methyl ester | 84 | >99 |
| L-Valine methyl ester | 80 | >99 |
| β-Alanine tert-butyl ester | 88 | N/A |
Side-Chain Functionalization Strategies
For N-benzylalanine, the N-benzyl group itself can be considered a "side-chain" that is amenable to functionalization. The aforementioned N-arylation reaction is a prime example of such a strategy, effectively modifying this moiety. Further functionalization would involve reactions on the phenyl ring of the benzyl group, such as electrophilic aromatic substitution (e.g., nitration, halogenation) or directed ortho-metalation. However, specific literature detailing these subsequent functionalization strategies on the N-benzyl group of this compound is limited.
Transformations of the Alanine Residue within this compound
The core alanine structure provides another avenue for chemical modification, specifically at the alpha-carbon.
Alpha-Carbon Functionalization Reactions
The alpha-proton of the alanine residue can be removed to form an enolate or an equivalent nucleophile, which can then react with various electrophiles. To facilitate this, the nitrogen is often first derivatized with an electron-withdrawing group, such as a 4-nitrobenzenesulfonyl (nosyl) group, to increase the acidity of the alpha-proton.
A general procedure involves the reaction of an α-amino acid tert-butyl ester with a sulfonyl chloride to form the corresponding N-sulfonamide. This intermediate can then be deprotonated at the alpha-position using a strong base, followed by the introduction of an alkylating agent to form a new carbon-carbon bond. This approach allows for the synthesis of α-quaternary α-amino acid derivatives. While this specific sequence has not been reported for N-benzylalanine tert-butyl
Rearrangement Reactions Involving the Alanine Backbone
While literature specifically detailing rearrangement reactions of the this compound backbone is not abundant, the principles of related transformations in similar systems provide insight into its potential reactivity. The aza-Wittig rearrangement, a powerful carbon-carbon bond-forming reaction, has been studied in N-benzyl glycine (B1666218) methyl esters, which are structurally analogous to this compound. researchgate.netnih.gov
The aza-Wittig rearrangement typically involves the deprotonation of an N-benzyl amine derivative, followed by a researchgate.netnih.gov- or nih.govrsc.org-sigmatropic shift. In the context of N-benzyl glycine methyl esters, treatment with reagents such as n-butyllithium or a combination of a borane (B79455) and a hindered base can induce such rearrangements. researchgate.netnih.gov For instance, the treatment of N-(arylmethyl)-N-aryl glycine methyl ester derivatives with (n-Bu)₂BOTf and i-Pr₂NEt has been shown to effect an aza- researchgate.netnih.gov-Wittig rearrangement to produce N-aryl phenylalanine methyl ester derivatives in good yields and with moderate to good diastereoselectivity. researchgate.net
By analogy, it is plausible that this compound could undergo a similar aza- researchgate.netnih.gov-Wittig rearrangement. Deprotonation at the benzylic position, facilitated by a suitable base, would generate a carbanion. This could then undergo a researchgate.netnih.gov-shift, with the alanine-derived portion migrating to the benzylic carbon, to form a new carbon-carbon bond and a rearranged amino acid ester. The stereochemical outcome of such a rearrangement would be of significant interest, as it could provide a pathway to novel, stereochemically complex amino acid derivatives.
It is important to note that the reaction conditions, particularly the choice of base and the nature of the substituents on the nitrogen and the ester, can significantly influence the course of the reaction, potentially leading to competing pathways. researchgate.netnih.gov
Chemo-, Regio-, and Stereoselective Reactions of this compound
The presence of multiple reactive sites and a stereocenter makes this compound a substrate for a variety of selective transformations. These reactions are crucial for its application in the synthesis of complex molecules, such as peptides and chiral heterocycles.
Chemoselectivity refers to the preferential reaction of one functional group over another. In this compound, the primary sites for reaction are the nitrogen atom of the secondary amine and the α-carbon of the alanine moiety. The bulky tert-butyl ester group can sterically hinder reactions at the carbonyl carbon, often directing reactivity towards the nitrogen or the α-carbon. For example, in acylation or alkylation reactions, the nitrogen atom is typically the more nucleophilic site, leading to N-functionalized products.
Regioselectivity is critical in reactions where multiple positions on the molecule could react. For instance, in the context of derivatives like N-benzylaziridine-2-carboxylate tert-butyl ester, which can be conceptually derived from this compound, the regioselectivity of ring-opening reactions is paramount. The opening of the aziridine (B145994) ring can occur at either C2 or C3, and the outcome is influenced by the nature of the nucleophile and the reaction conditions. Lewis acid-catalyzed ring-opening of N-sulfonyl-protected 2,3-aziridyl alcohols with azole nucleophiles has been shown to proceed with high C3-selectivity. nih.gov
Stereoselectivity is arguably the most significant aspect of the reactivity of chiral molecules like this compound. Reactions involving the chiral center at the α-carbon can proceed with high diastereoselectivity, influenced by the existing stereochemistry. The N-benzyl group can act as a chiral auxiliary, directing the approach of reagents to one face of the molecule.
An example of a highly stereoselective reaction is the alkylation of the enolate derived from this compound. By treating the ester with a strong base to form the enolate, subsequent reaction with an electrophile can lead to the formation of a new stereocenter with a high degree of diastereomeric excess. The stereochemical outcome is often dictated by the steric hindrance imposed by the N-benzyl and tert-butyl groups. In related systems, such as Ni(II) complexes of Schiff bases derived from amino acids, alkylation reactions have been shown to proceed with excellent chemical yields (73-99%) and diastereoselectivity (74:26 to >98:2). researchgate.net
The following table summarizes representative examples of selective reactions involving derivatives conceptually related to this compound, illustrating the control that can be achieved.
| Reaction Type | Substrate/Analog | Reagents and Conditions | Product | Selectivity/Yield | Reference |
| Aza- researchgate.netnih.gov-Wittig Rearrangement | N-(Arylmethyl)-N-aryl glycine methyl ester | (n-Bu)₂BOTf, i-Pr₂NEt | N-Aryl phenylalanine methyl ester | Good yield, moderate to good diastereoselectivity | researchgate.net |
| Diastereoselective Alkylation | Ni(II) complex of glycine Schiff base | Base, Alkylating agent | α-Alkylated amino acid derivative | 73-99% yield, up to >98:2 dr | researchgate.net |
| Regioselective Aziridine Ring Opening | N-Sulfonyl-2,3-aziridyl alcohol | Azole, BF₃·OEt₂ | C3-substituted amino alcohol | >3:1 N-selectivity, C3-opening | nih.gov |
| Diastereoselective Addition | Chiral N-tert-butanesulfinyl aldimine | Grignard reagent | Amino alcohol derivative | High diastereoselectivity |
These selective reactions underscore the utility of this compound and its derivatives as versatile chiral building blocks in modern organic synthesis.
Applications of N Benzylalanine Tert Butyl Ester in Complex Molecular Synthesis
N-Benzylalanine tert-Butyl Ester as a Chiral Building Block in Natural Product Synthesis
The inherent chirality of this compound makes it an attractive starting material for the enantioselective synthesis of natural products, where precise control of stereochemistry is paramount.
While direct examples of the use of this compound in the total synthesis of alkaloids are not extensively documented in readily available literature, the incorporation of N-benzylated amino acid fragments is a recognized strategy in alkaloid synthesis. The benzyl (B1604629) group can serve as a protecting group that can be removed at a later stage, or it can be an integral part of the final alkaloid structure. The tert-butyl ester provides a robust protecting group for the carboxylic acid, which can withstand a variety of reaction conditions before its selective removal. The principles of using N-alkylated amino acids are central to the synthesis of various alkaloid families, including benzylisoquinoline alkaloids. maxapress.comnih.govnih.gov The structural motif of N-benzylalanine can be envisioned as a precursor to key intermediates in the assembly of complex heterocyclic systems found in many alkaloids.
In the realm of peptidic natural products, this compound and its derivatives are valuable for introducing N-alkylated amino acid residues into peptide chains. researchgate.net N-alkylation, particularly N-methylation, is a common feature in many bioactive cyclic peptides, conferring increased metabolic stability and influencing conformation. researchgate.netnih.govnih.govosti.gov For instance, the synthesis of cyclic peptides often involves the coupling of amino acid building blocks, and the use of N-benzylated derivatives can help to control the peptide's secondary structure and resistance to enzymatic degradation. core.ac.uknih.gov The synthesis of complex cyclic peptides, such as the phakellistatins, involves the careful assembly of amino acid residues, and while a direct use of this compound is not explicitly detailed, the incorporation of modified proline and other amino acid derivatives is a key aspect of their synthesis.
Utilization in the Synthesis of Pharmaceutically Relevant Scaffolds
The structural motifs derived from this compound are found in a variety of pharmaceutically active compounds, highlighting its importance in medicinal chemistry.
N-benzylated amino acids are key components in the design of various enzyme inhibitors. For example, in the development of HIV protease inhibitors, peptidomimetic structures containing N-benzyl groups have been synthesized to mimic the natural peptide substrates of the enzyme. nih.govmdpi.comrsc.org The benzyl group can interact with hydrophobic pockets in the enzyme's active site, contributing to the inhibitor's potency. While specific syntheses starting directly from this compound are not always detailed, the incorporation of an N-benzylalanine-like fragment is a recurring theme in the structure-activity relationship studies of these inhibitors.
| Enzyme Target | Inhibitor Class | Role of N-Benzylalanine Moiety |
| HIV Protease | Peptidomimetics | Hydrophobic interaction with active site |
| Dipeptidyl Peptidase 4 (DPP-4) | Phenylalanine derivatives | Potent inhibition and selectivity |
A series of novel benzyl-substituted (S)-phenylalanine derivatives have been synthesized and shown to be potent dipeptidyl peptidase 4 (DPP-4) inhibitors, with some compounds exhibiting significantly greater potency than the marketed drug sitagliptin.
| Receptor Target | Ligand Class | Significance of N-Benzyl Moiety |
| Opioid Receptors (µ and κ) | Morphinan derivatives | Replacement of phenolic group, leading to high potency |
| Sigma-1 (σ1) Receptor | Benzylpiperazine derivatives | Key for selectivity and affinity |
| Angiotensin II Receptor | Benzimidazolecarboxylic acids | Part of the core structure for antagonistic activity |
This compound in the Design and Synthesis of Peptidomimetics
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. nih.govazolifesciences.com The incorporation of N-alkylated amino acids, such as N-benzylalanine, is a cornerstone of peptidomimetic design. manchester.ac.uknih.govmonash.edunih.gov N-alkylation prevents the formation of amide N-H bonds, which are susceptible to enzymatic cleavage, thereby enhancing the metabolic stability of the resulting molecule. nih.gov Furthermore, the presence of the N-benzyl group can constrain the conformational flexibility of the peptide backbone, which can lead to higher receptor affinity and selectivity. nih.gov While the direct use of this compound is a strategic choice, the broader principle of N-alkylation is a widely applied tactic in the development of next-generation therapeutics. acs.org
Role in the Synthesis of Macrocyclic Compounds and Heterocycles
The synthesis of macrocycles and heterocycles often involves the strategic use of protected amino acids to introduce specific chirality and functionality into the final structure. The tert-butyl ester of N-benzylalanine can serve as a valuable precursor in such syntheses. The tert-butyl group is a bulky protecting group that can prevent unwanted side reactions at the carboxyl group during the construction of the macrocyclic or heterocyclic backbone.
In the context of macrocyclization, N-protected amino acid esters are crucial for building the linear peptide or organic chain that will ultimately be cyclized. The choice of protecting groups is critical to ensure that they remain intact throughout the chain assembly and can be selectively removed to allow for the final ring-closing reaction. While direct examples involving this compound are scarce, the general principles of peptide macrocyclization often rely on tert-butyl ester protection for carboxylic acid groups.
Similarly, in the synthesis of nitrogen-containing heterocycles, amino acid derivatives are frequently used as chiral synthons. The N-benzyl group can be a stable protecting group that can be removed under hydrogenolysis conditions, which are often compatible with a wide range of other functional groups present in complex heterocyclic targets. For instance, substituted benzyl esters are employed for the protection of α-amino and α-carboxy groups in the synthesis of heterocyclic compounds like oxazolidin-5-one derivatives oup.com. These heterocyclic intermediates can then be converted to tert-butyl esters oup.com.
While the direct role of this compound is not explicitly detailed, its constituent parts suggest its applicability in these synthetic strategies.
Application in Materials Science through Polymer or Oligomer Synthesis
In materials science, amino acid-based polymers and oligomers are of significant interest due to their biocompatibility, biodegradability, and potential for forming well-defined secondary structures. N-protected amino acid esters can be used as monomers in the synthesis of polypeptides and other polymers.
The N-benzyl group in this compound can influence the properties of the resulting polymer, potentially enhancing its thermal stability or altering its solubility characteristics. The tert-butyl ester group would typically be removed after polymerization to yield a poly(N-benzylalanine) with free carboxylic acid groups, which can then be further functionalized or used to modulate the polymer's properties, such as its pH-responsiveness.
Research has been conducted on the synthesis and polymerization of N-vinylbenzyl derivatives of L-amino acids to create optically active polymers. While not a direct application of this compound, this demonstrates the principle of using N-benzyl protected amino acids in polymer synthesis.
Table 1: Potential Monomers for Amino Acid-Based Polymers
| Monomer Name | Protecting Groups | Potential Polymer Application |
| This compound | N-Benzyl, tert-Butyl ester | Synthesis of functional polypeptides |
| N-Carboxybenzyl-L-lysine | N-Carboxybenzyl | Biocompatible polymers for drug delivery |
| γ-Benzyl L-glutamate | Benzyl ester | Liquid crystalline polymers |
Stereochemical Aspects and Chiral Control in N Benzylalanine Tert Butyl Ester Chemistry
The stereochemical features of N-benzylalanine tert-butyl ester are fundamental to its application in asymmetric synthesis. The presence of a chiral center at the α-carbon of the alanine (B10760859) backbone allows it to serve as a valuable chiral building block and auxiliary for inducing stereoselectivity in a variety of chemical transformations.
Mechanistic Investigations and Reaction Kinetics Involving N Benzylalanine Tert Butyl Ester
Elucidation of Reaction Mechanisms for N-Benzylalanine tert-Butyl Ester Transformations
The reactivity of this compound is primarily centered around its two protecting groups: the N-benzyl group and the tert-butyl ester. The mechanisms of their cleavage, as well as the compound's engagement in peptide coupling, have been elucidated through studies of analogous systems.
The tert-butyl ester group of this compound is typically removed under acidic conditions. The generally accepted mechanism for the acid-catalyzed hydrolysis of tert-butyl esters proceeds via a pathway that leverages the stability of the tertiary carbocation formed upon cleavage. researchgate.netchemicalbook.com
The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which enhances the electrophilicity of the carbonyl carbon. However, due to the stability of the tert-butyl cation, the cleavage follows an S(_N)1-type mechanism. The C-O bond between the oxygen and the tert-butyl group cleaves, releasing the carboxylic acid (N-benzylalanine) and a tert-butyl cation. The tert-butyl cation is then neutralized by reacting with a nucleophile (like water) to form tert-butanol (B103910) or by eliminating a proton to form isobutylene (B52900). chemicalbook.com This mechanism is distinct from the bimolecular acyl-oxygen cleavage (A(_AC)2) pathway common for less sterically hindered esters. nih.govnih.gov
The key steps are:
Protonation of the ester's carbonyl oxygen by a strong acid.
Unimolecular cleavage of the carbon-oxygen bond to form a stable tert-butyl carbocation and the N-benzylalanine carboxylic acid.
Reaction of the tert-butyl carbocation to form stable byproducts.
This mechanism is consistent across various tert-butyl esters of N-protected amino acids. researchgate.net
The N-benzyl group is a valuable protecting group for the amine functionality of alanine (B10760859). Its removal is most commonly accomplished through catalytic hydrogenolysis. This process involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. acsgcipr.org
The mechanism of catalytic hydrogenolysis involves the following key steps on the surface of the palladium catalyst:
Adsorption: Both the this compound and hydrogen gas adsorb onto the surface of the palladium catalyst.
Hydrogen Activation: The H-H bond of the hydrogen molecule is cleaved, and the hydrogen atoms become bonded to the catalyst surface.
C-N Bond Cleavage: The carbon-nitrogen bond of the benzyl (B1604629) group is cleaved. This is the key hydrogenolysis step, where the benzyl group is replaced by a hydrogen atom on the nitrogen, and the benzyl group itself is hydrogenated to form toluene (B28343).
Desorption: The products, alanine tert-butyl ester and toluene, desorb from the catalyst surface, freeing up the active sites for further reaction. acsgcipr.org
This method is highly effective for debenzylation and is favored for its clean reaction profile, with toluene being the primary byproduct. acsgcipr.orgresearchgate.net Transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst, can also be employed for this transformation. researchgate.net
This compound serves as the C-terminal component in peptide synthesis. The formation of a peptide bond is a condensation reaction between the free carboxylic acid of an N-protected amino acid (the N-terminal component) and the deprotected amino group of an amino acid ester (the C-terminal component). To facilitate this, the carboxylic acid is first "activated" by a coupling reagent.
The general mechanism, when using a carbodiimide (B86325) reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), proceeds as follows:
Activation: The carboxylic acid of the N-protected amino acid attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate.
Nucleophilic Attack: The amino group of this compound (after removal of its N-protecting group, if any, or if it is the starting material) acts as a nucleophile and attacks the carbonyl carbon of the O-acylisourea intermediate.
Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the new peptide bond and a urea (B33335) byproduct (e.g., dicyclohexylurea).
To suppress side reactions and minimize racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often used. HOBt can react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization, but still highly reactive towards the amine component. researchgate.net
Kinetic Studies of Reactions Involving this compound
While specific kinetic data for this compound are scarce in the literature, studies on analogous compounds provide insight into the reaction rates and energetic profiles of its key transformations.
Kinetic studies on the gas-phase elimination of N-benzyl glycine (B1666218) ethyl ester, a structurally similar compound, have been conducted. The reaction was found to follow a first-order rate law. researchgate.net Although this is a gas-phase thermal decomposition rather than a solution-phase cleavage, it provides a valuable model for the stability and reactivity of the N-benzyl amino ester structure.
The Arrhenius equation derived from the study of N-benzyl glycine ethyl ester is: log k = (11.83 ± 0.52) - (190.3 ± 6.9) kJ mol / (2.303RT) researchgate.net
This equation allows for the calculation of the rate constant (k) at different temperatures (T), with R being the gas constant.
Table 1: Rate Constants for the Thermal Decomposition of N-Benzyl Glycine Ethyl Ester at Various Temperatures researchgate.net
| Temperature (°C) | Temperature (K) | Rate Constant (k) (s) |
| 386.4 | 659.55 | 1.05 x 10 |
| 396.5 | 669.65 | 2.34 x 10 |
| 406.6 | 679.75 | 5.01 x 10 |
| 416.7 | 689.85 | 1.02 x 10 |
| 426.7 | 699.85 | 2.04 x 10 |
This interactive table is based on data for N-benzyl glycine ethyl ester and serves as a model for the kinetic behavior of similar N-benzyl amino acid esters.
The activation energy (Ea) is a critical parameter that describes the energy barrier that must be overcome for a reaction to occur. For the gas-phase elimination of N-benzyl glycine ethyl ester, the activation energy was determined from the Arrhenius plot. researchgate.net
Table 2: Activation Parameters for the Thermal Decomposition of N-Benzyl Glycine Ethyl Ester researchgate.net
| Parameter | Value |
| Activation Energy (Ea) | 190.3 ± 6.9 kJ/mol |
| Pre-exponential Factor (A) | 10 s |
This table presents data for the gas-phase elimination of N-benzyl glycine ethyl ester, providing an estimate of the energetic requirements for the decomposition of related compounds.
The theoretical calculations for this reaction suggest a concerted, non-synchronous six-membered cyclic transition state, where the polarization of the C-O bond in the ester group is the rate-determining step. researchgate.net This provides a detailed picture of the energy profile and the molecular changes that occur during this transformation.
Identification and Characterization of Reaction Intermediates
The direct observation and characterization of reaction intermediates in the synthesis of this compound are challenging due to their transient nature. However, mechanistic studies of related reactions, such as the N-alkylation of amino acids and the formation of peptide bonds, provide significant insights into the likely intermediates involved. Techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are instrumental in monitoring reaction progress and inferring the presence of these fleeting species. rsc.org
In the context of N-alkylation of alanine tert-butyl ester with a benzyl halide, the reaction likely proceeds through a nucleophilic substitution mechanism. The primary amine of the alanine ester acts as a nucleophile, attacking the electrophilic benzylic carbon. The initial product of this attack is a secondary ammonium salt, which is then deprotonated by a base to yield the final N-benzyl product.
A common synthetic route involves the reductive amination of a keto-acid precursor. In this pathway, the formation of an imine or a Schiff base intermediate is a critical step. For instance, in the synthesis of related N-substituted amino acid esters, the formation of Schiff base-Ni(II) complexes has been observed and characterized. These complexes can exist as intermediates that influence the stereochemical outcome of the reaction. researchgate.net
In phase-transfer catalysis, a method used for the alkylation of amino acid derivatives, the formation of an enolate or a related carbanionic intermediate is key. For example, in the alkylation of a 2-naphthyl aldimine tert-butyl ester, a Schiff base is deprotonated to form a nucleophilic species that then reacts with an alkylating agent. nih.gov The stability and reactivity of such intermediates are paramount to the success of the synthesis.
Monitoring of these reactions is often performed using chromatographic and spectroscopic methods. For instance, TLC can be used to follow the disappearance of starting materials and the appearance of products, with intermediates appearing as transient spots. rsc.org The table below summarizes potential intermediates and the methods used for their characterization in analogous reactions.
| Intermediate Type | Precursor Reaction | Method of Identification/Characterization | Significance |
| Secondary Ammonium Salt | N-alkylation of alanine tert-butyl ester | Inferred from reaction mechanism | Precursor to the final N-benzylated product. |
| Schiff Base (Imine) | Reductive amination | NMR, IR spectroscopy (in related systems) researchgate.net | Key intermediate determining stereoselectivity. |
| Enolate/Carbanion | Phase-transfer alkylation | Trapping experiments, spectroscopic analysis of related stable analogs nih.gov | The primary nucleophile in C-C bond formation. |
| N-acylated species | Acylation reactions | NMR, Mass Spectrometry (in related systems) ncert.nic.in | Intermediates in peptide coupling or side reactions. |
Computational Chemistry Approaches to Reaction Mechanism Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the complex reaction mechanisms involved in the synthesis and reactivity of N-protected amino acids. While specific computational studies on this compound are not extensively documented in the public domain, the principles and insights gained from related systems are directly applicable.
Computational studies can provide detailed information about the geometries, energies, and electronic structures of reactants, transition states, and intermediates along a reaction pathway. This allows for a quantitative understanding of reaction barriers and thermodynamics, which are essential for explaining reaction outcomes such as regioselectivity and stereoselectivity.
For example, in studies of related catalytic processes, such as the Au-catalyzed dehydrogenative aromatization to form m-phenylenediamine (B132917) derivatives, DFT calculations have been used to map out the entire reaction energy profile. acs.orgacs.org These calculations can reveal the relative stability of different intermediates and the energy barriers for various possible reaction pathways, thereby explaining the observed product selectivity. acs.orgacs.org
A hypothetical DFT study on the N-benzylation of alanine tert-butyl ester could investigate the following aspects:
Transition State Analysis: Calculation of the transition state structures for the nucleophilic attack of the amine on benzyl halide. The energy of this transition state would determine the reaction rate.
Intermediate Stability: Determination of the relative energies of potential intermediates, such as the secondary ammonium salt or a Schiff base, to understand their lifetimes and potential for subsequent reactions.
Solvent Effects: Modeling the reaction in the presence of different solvent molecules to understand how the solvent influences the reaction pathway and energetics.
Conformational Analysis: Studying the different possible conformations of this compound and their relative stabilities. This is important for understanding its physical properties and reactivity.
The table below outlines the types of data that can be obtained from computational studies and their relevance to understanding the reaction mechanism.
| Computational Method | Calculated Property | Relevance to Mechanism Elucidation |
| Density Functional Theory (DFT) | Reaction energy profile | Identifies the most favorable reaction pathway. |
| Transition state geometry and energy | Determines the rate-limiting step and reaction kinetics. | |
| Intermediate stability | Explains the potential for side reactions and product distribution. | |
| Ab initio methods | Electronic structure (e.g., charge distribution) | Provides insight into the nucleophilicity and electrophilicity of different atoms. |
| Molecular Dynamics (MD) | Conformational sampling | Reveals the dominant conformations of the molecule in solution. |
By combining experimental observations with computational modeling, a comprehensive understanding of the mechanistic intricacies of reactions involving this compound can be achieved, paving the way for the rational design of more efficient and selective synthetic methodologies.
Advanced Spectroscopic and Chromatographic Research Methods for N Benzylalanine Tert Butyl Ester Systems
High-Resolution NMR Spectroscopy for Structural Elucidation of Complex Products
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structures in solution. For derivatives of N-benzylalanine tert-butyl ester, both ¹H and ¹³C NMR provide critical data for confirming the successful synthesis of complex products and for elucidating the precise arrangement of atoms.
In ¹H NMR, the tert-butyl group of the ester provides a highly characteristic and easily identifiable signal—a sharp singlet integrating to nine protons, typically found in the upfield region (δ 1.4-1.5 ppm). rsc.org The protons of the benzyl (B1604629) group and the alanine (B10760859) backbone give rise to more complex splitting patterns (multiplets) in the aromatic (δ 7.0-7.4 ppm) and aliphatic regions, respectively. rsc.org The coupling constants (J-values) between adjacent protons offer valuable information about the connectivity and stereochemistry of the molecule. For instance, in a study of a complex derivative, (R)-tert-Butyl 2-(benzylamino)-2-(4-nitrophenyl)-3-phenylpropanoate, specific signals were assigned to confirm its structure. rsc.org
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Key signals include the carbonyl carbon of the tert-butyl ester (δ ~172 ppm), the quaternary carbon of the tert-butyl group (δ ~82 ppm), and the various aromatic and aliphatic carbons. rsc.org The chemical shifts are highly sensitive to the local electronic environment, making ¹³C NMR a powerful tool for identifying structural isomers and confirming the presence of all expected carbon atoms in the final product.
Advanced NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish connectivity between protons and carbons, which is crucial for assigning signals in structurally complex derivatives. NMR spectrometers operating at high frequencies (e.g., 300 MHz, 500 MHz, or higher) are often used to achieve better signal dispersion and resolution, which is essential for analyzing the intricate spectra of these molecules. rsc.orgnih.gov
| ¹H NMR Data for (R)-tert-Butyl 2-(N-methylbenzylamino)-2-(4-nitrophenyl)acetate rsc.org | |
| Chemical Shift (δ ppm) | Assignment |
| 8.15 (d, 2H, J = 9.0 Hz) | Aromatic protons ortho to nitro group |
| 7.54 (d, 2H, J = 9.0 Hz) | Aromatic protons meta to nitro group |
| 7.21-7.19 (m, 3H) | Aromatic protons (benzyl) |
| 6.97-6.94 (m, 2H) | Aromatic protons (benzyl) |
| 3.42 (d, 1H, J = 13.8 Hz) | CH₂Ph (diastereotopic proton) |
| 3.25 (d, 1H, J = 13.8 Hz) | CH₂Ph (diastereotopic proton) |
| 2.43 (s, 3H) | N-CH₃ |
| 1.48 (s, 9H) | C(CH₃)₃ (tert-butyl) |
| Solvent: CDCl₃, Frequency: 300 MHz |
| ¹³C NMR Data for (R)-tert-Butyl 2-(N-methylbenzylamino)-2-(4-nitrophenyl)acetate rsc.org | |
| Chemical Shift (δ ppm) | Assignment |
| 172.1 | CO (Ester carbonyl) |
| 148.7 | CAr (Aromatic carbon) |
| 147.0 | CAr-NO₂ (Aromatic carbon attached to nitro group) |
| 135.5 | CAr (Aromatic carbon) |
| 130.4, 128.0, 127.8, 126.7, 122.9 | CHAr (Aromatic methine carbons) |
| 82.4 | C(CH₃)₃ (Quaternary tert-butyl carbon) |
| 70.3 | Cα (Alpha-carbon) |
| 41.3 | CH₂Ph (Benzylic carbon) |
| 30.1 | CH₃N (N-methyl carbon) |
| 27.9 | C(CH₃)₃ (tert-butyl methyl carbons) |
| Solvent: CDCl₃, Frequency: 75 MHz |
Mass Spectrometry Techniques for Reaction Monitoring and Product Identification
Mass Spectrometry (MS) is a vital tool for the analysis of this compound and its reaction products, offering high sensitivity for determining molecular weights and elemental compositions. High-Resolution Mass Spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS), is particularly powerful for confirming the identity of a target compound by providing a highly accurate mass measurement. nih.gov This accuracy allows for the determination of the elemental formula, distinguishing the product from other compounds with the same nominal mass. For example, the identity of a reaction product can be confirmed by comparing its calculated mass with the experimentally found mass, often with a precision of a few parts per million. nih.gov
Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used. ESI is a soft ionization method well-suited for these molecules, often yielding the protonated molecule [M+H]⁺ or other adducts, which directly provides the molecular weight. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer structural information. The tert-butyl group is known to produce a characteristic tert-butyl cation upon fragmentation. researchgate.net Similarly, the benzyl group can lead to the formation of a stable benzyl or tropylium (B1234903) cation. researchgate.net The study of these fragmentation pathways helps in the structural confirmation of derivatives. researchgate.netresearchgate.net
Reaction monitoring is another key application. By taking small aliquots from a reaction mixture over time and analyzing them by LC-MS, chemists can track the disappearance of starting materials and the appearance of products, allowing for the optimization of reaction conditions such as time, temperature, and catalyst loading.
| High-Resolution Mass Spectrometry (HR-MS) Data Example nih.gov | |
| Parameter | Value |
| Ionization Mode | ESI-TOF |
| Analyte | A reaction product |
| Calculated Mass [M-H]⁻ | 286.0276 |
| Found Mass [M-H]⁻ | 286.0209 |
| Fragment Ion [M-COOH]⁻ | 242.0313 |
| This data demonstrates the use of HR-MS to confirm a product's identity with high accuracy. |
Advanced Chromatographic Separations in Synthetic Research (e.g., Prep HPLC, Chiral GC)
Chromatographic techniques are fundamental to the purification and analysis of this compound and its analogs. Given that alanine is a chiral amino acid, methods that can separate enantiomers are particularly crucial.
Preparative High-Performance Liquid Chromatography (Prep HPLC) is used for the purification of compounds on a larger scale than analytical HPLC. It is an essential tool for isolating pure products from complex reaction mixtures, which is often a necessary step before further characterization or use.
Chiral Chromatography , including both chiral HPLC and chiral Gas Chromatography (GC), is employed to separate the enantiomers of chiral compounds and determine their enantiomeric excess (ee). This is critical in asymmetric synthesis, where the goal is to produce one enantiomer selectively. Chiral HPLC is widely used for the analysis of this compound derivatives. rsc.org The separation is achieved using a chiral stationary phase (CSP), such as a CHIRALPAK® or CHIRALCEL® column, which interacts differently with the two enantiomers, leading to different retention times. rsc.org By comparing the peak areas of the two enantiomers, the ee of the product can be accurately calculated. The choice of mobile phase, typically a mixture of alkanes like hexane (B92381) and an alcohol like isopropanol, and the flow rate are optimized to achieve baseline separation. rsc.org
| Chiral HPLC Separation Data for an Amino Ester Derivative rsc.org | |
| Parameter | Value |
| Column | CHIRALPAK AD |
| Mobile Phase | Hexane/iPrOH (95:5) |
| Flow Rate | 0.7 mL/min |
| Enantiomer 1 Retention Time (t₁) | 9.26 min |
| Enantiomer 2 Retention Time (t₂) | 10.24 min |
| Calculated Enantiomeric Excess (ee) | 51% |
| This table illustrates a typical setup and result for determining the enantiomeric purity of a chiral derivative. |
X-ray Crystallography for Absolute Stereochemical Determination of Derivatives
While NMR and chiral chromatography can provide information about relative stereochemistry and enantiomeric purity, single-crystal X-ray crystallography is the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique is invaluable for the unambiguous assignment of stereochemistry in complex chiral molecules derived from this compound, especially when new stereocenters are created during a synthesis.
The process involves growing a high-quality single crystal of the compound, which can be a challenging step. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a detailed model of the electron density within the crystal. This model reveals the precise spatial arrangement of every atom, providing accurate bond lengths, bond angles, and torsional angles. For chiral molecules, the analysis can determine the absolute configuration (R or S) of each stereocenter, provided a heavy atom is present or anomalous dispersion methods are used. researchgate.net The crystal structure of derivatives, such as those containing a tert-butoxycarbonyl (Boc) group, has been used to analyze the geometry of the urethane (B1682113) group and its comparison to a standard peptide bond. researchgate.net
Vibrational Spectroscopy for Monitoring Reaction Progress
Vibrational spectroscopy, primarily Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and non-destructive technique used to identify functional groups within a molecule and to monitor the progress of a chemical reaction. Each functional group absorbs infrared radiation at a characteristic frequency, giving rise to a unique spectral fingerprint.
For this compound and its derivatives, key vibrational modes include:
C=O Stretch: The ester carbonyl group exhibits a strong absorption band, typically in the range of 1720-1740 cm⁻¹. rsc.org
N-H Stretch: The secondary amine shows a moderate absorption band around 3300-3350 cm⁻¹. rsc.org
C-H Stretch: Aromatic and aliphatic C-H stretching vibrations appear around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. rsc.org
NO₂ Stretch: If the molecule contains a nitro group, characteristic strong asymmetric and symmetric stretching bands will appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. rsc.org
By monitoring the IR spectrum of a reaction mixture over time, one can observe the disappearance of reactant-specific peaks and the appearance of product-specific peaks. For example, in a reaction involving the modification of the benzyl group, changes in the aromatic substitution pattern can be tracked by shifts in the C-H bending vibrations in the "fingerprint region" (600-1400 cm⁻¹). This makes FTIR a convenient tool for quickly assessing whether a reaction is proceeding as expected.
| Characteristic IR Absorption Frequencies for an N-Benzylalanine Derivative rsc.org | |
| Frequency (cm⁻¹) | Functional Group Assignment |
| 3354 | N-H Stretch |
| 1726 | C=O Stretch (Ester) |
| 1603 | C=C Stretch (Aromatic) |
| 1520 | NO₂ Asymmetric Stretch |
| 1347 | NO₂ Symmetric Stretch |
| This table highlights key peaks used to identify functional groups in a complex derivative of this compound. |
Theoretical and Computational Studies of N Benzylalanine Tert Butyl Ester
Conformational Analysis of N-Benzylalanine tert-Butyl Ester and Its Derivatives
The biological and chemical activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis explores the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, a flexible molecule with several rotatable bonds, understanding its preferred conformations is key to predicting its behavior.
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model the electronic structure of molecules and predict their geometries and energies with high accuracy. While no specific studies on this compound are available, research on related N-acyl alanine (B10760859) derivatives demonstrates how these methods are applied. For instance, studies on N-acetyl-L-alanine N'-methylamide use DFT to map out the potential energy surface as a function of the backbone dihedral angles (φ and ψ), revealing the relative stabilities of conformations like the α-helix and β-sheet.
For this compound, similar calculations would involve optimizing the geometry of various starting conformations to find local energy minima. Key dihedral angles that would be investigated include the N-Cα bond (φ), the Cα-C' bond (ψ), and rotations around the benzyl (B1604629) and tert-butyl groups. The results would provide the relative energies of different conformers, helping to identify the most stable structures. For example, studies on similar peptides show that n→π* interactions between consecutive carbonyl groups can stabilize compact helical conformations, a factor that would be assessed using these computational methods. nih.gov
Table 1: Representative DFT-Calculated Conformational Data for an Alanine Dipeptide Analog
| Conformation | Dihedral Angle φ (°) | Dihedral Angle ψ (°) | Relative Energy (kcal/mol) |
| β-sheet (C7eq) | -75 | +85 | 0.00 |
| α-helix (C7ax) | +60 | -65 | 1.5 |
| Helical (αR) | -70 | -40 | 0.5 |
This table presents representative data for a simple alanine dipeptide (N-acetyl-L-alanine N'-methylamide) to illustrate the type of information obtained from DFT calculations. The values are approximate and serve as an example.
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model how this compound would behave in different environments, such as in a solvent. nih.gov
An MD simulation of this compound would start with a DFT-optimized structure. The molecule would then be placed in a simulated box of solvent (e.g., water or a nonpolar solvent), and the trajectories of all atoms would be calculated over a period ranging from nanoseconds to microseconds. These simulations can reveal:
The most populated conformational states and the timescales of transitions between them.
The influence of the solvent on the conformational preferences. For example, MD simulations on penta-alanine have shown that while it may prefer a helical structure in a vacuum, interactions with water can favor more extended, beta-strand-like conformations. nih.gov
The nature of interactions between the solute and solvent, such as hydrogen bonding and the hydrophobic effect of the benzyl and tert-butyl groups.
Prediction of Reactivity and Selectivity in Reactions of this compound
Computational methods are invaluable for predicting the reactivity and stereoselectivity of chemical reactions. For a chiral molecule like this compound, these predictions are crucial for its use in asymmetric synthesis. DFT calculations can be used to model the transition states of reactions involving this compound. The calculated activation energy (the energy barrier of the transition state) provides a quantitative measure of the reaction rate.
For instance, in the alkylation of an amino acid ester, two different diastereomeric products can be formed. By calculating the activation energies for the two corresponding transition states, chemists can predict which diastereomer will be the major product. This approach has been used successfully in the asymmetric synthesis of α-amino acids, where computational models explain the high stereocontrol observed in reactions of related compounds.
Computational Design of Novel Synthetic Routes Utilizing this compound
Theoretical calculations can accelerate the discovery of new synthetic methodologies. By simulating potential reaction pathways, computational chemistry allows for the in silico screening of catalysts and reaction conditions before they are tested in the lab.
For a versatile building block like this compound, computational approaches could be used to:
Design new catalysts for reactions at the nitrogen or the α-carbon.
Predict the outcome of reactions with novel electrophiles or nucleophiles.
Investigate the mechanism of a proposed transformation to optimize reaction conditions for higher yield and selectivity.
This computational-led approach de-risks experimental work and can lead to the discovery of unconventional reaction pathways that might not be intuitively obvious.
Computational Probing of Steric and Electronic Effects in this compound-Derived Substrates
The chemical behavior of this compound is governed by a combination of steric and electronic effects arising from its constituent groups. The bulky tert-butyl and benzyl groups exert significant steric hindrance, which can direct the approach of incoming reagents.
Computational chemistry provides tools to quantify these effects:
Steric Effects: Molecular modeling can generate a three-dimensional map of the molecule's surface, highlighting sterically accessible and hindered regions. This is critical for understanding why a reagent might attack from a particular direction, leading to stereoselectivity. The bulky nature of the tert-butyl group is known to be effective in directing the stereochemical outcome of reactions at the α-carbon in related systems.
Electronic Effects: DFT calculations can determine the distribution of electron density within the molecule. This reveals which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). For example, the nitrogen atom's lone pair and the aromatic π-system of the benzyl group are nucleophilic sites. The carbonyl carbon of the ester is an electrophilic site. Understanding these electronic properties is key to predicting how the molecule will react with different reagents. nih.gov Studies on N-capped peptides have shown that the electronic nature of the N-acyl group can significantly influence the conformation and reactivity of the peptide backbone. nih.gov
Future Directions and Emerging Research Avenues for N Benzylalanine Tert Butyl Ester Chemistry
Integration of N-Benzylalanine tert-Butyl Ester in Flow Chemistry Methodologies
Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. The integration of this compound into flow methodologies represents a promising avenue for its efficient and safe production and manipulation.
While specific studies dedicated to the flow synthesis of this compound are still emerging, the principles established for the continuous synthesis of other N-protected amino acids and peptides are directly applicable. Flow reactors, particularly packed-bed reactors containing immobilized reagents or catalysts, can streamline the synthesis process. For instance, a flow system could be designed for the multi-step synthesis of di- and tripeptides using N-protected amino acids, yielding high-purity products without the need for traditional, time-consuming purification procedures durham.ac.uk.
The key advantages of applying flow chemistry to this compound include:
Precise Control: Microreactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can minimize side reactions and improve yield and stereochemical purity.
Safety: The small reaction volumes inherent to flow systems mitigate the risks associated with handling reactive intermediates or exothermic reactions.
Automation and Scalability: Flow synthesis is readily automated, allowing for high-throughput screening of reaction conditions and straightforward scaling from laboratory to industrial production. Systems for automated fast-flow peptide synthesis (AFPS) have demonstrated the capability to produce complex peptides and even small proteins rapidly chimia.ch.
Future research will likely focus on developing dedicated flow protocols for the N-benzylation and tert-butylation steps, potentially using immobilized catalysts that can be easily recovered and reused, further enhancing the efficiency and sustainability of the process.
Sustainable and Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of this compound is well-suited for the incorporation of several green chemistry strategies.
A major focus of green peptide chemistry is the replacement of hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM). Recent studies have identified more environmentally benign alternatives such as 2-methyltetrahydrofuran (2-MeTHF) and ethyl acetate (B1210297) for solid-phase peptide synthesis (SPPS) tandfonline.comacs.org. These solvents could be readily adopted for the solution-phase synthesis of this compound and its derivatives. A key advantage of the tert-butyl ester group is its hydrophobicity, which helps keep the growing peptide in an organic phase (e.g., ethyl acetate), simplifying purification and reducing the need for aqueous washes rsc.org.
Further green approaches applicable to this compound include:
Catalytic Routes: Moving away from stoichiometric reagents to catalytic methods for N-benzylation and esterification reduces waste and improves atom economy. The use of recyclable catalysts is a key goal.
Alternative Energy Sources: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating.
Renewable Feedstocks: While the core components of this compound are typically derived from petrochemical sources, future research could explore bio-based routes to alanine (B10760859) and benzyl (B1604629) alcohol.
One efficient and greener procedure for preparing amino acid benzyl esters involves the Fischer–Speier esterification using cyclohexane as a water-azeotroping solvent, replacing hazardous solvents like benzene and carbon tetrachloride unimi.itresearchgate.netresearchgate.net.
| Green Chemistry Approach | Application in this compound Synthesis | Potential Benefit |
| Solvent Replacement | Use of 2-MeTHF, ethyl acetate, or cyclopentyl methyl ether (CPME) instead of DMF or DCM. | Reduced toxicity and environmental impact acs.orgpeptide.com. |
| Catalysis | Employing acid catalysts or enzyme catalysts for esterification and N-alkylation. | Higher atom economy, reduced waste, milder reaction conditions. |
| Process Intensification | Use of flow chemistry or microwave irradiation. | Reduced reaction times, lower energy consumption, improved safety. |
| Hydrophobic Tag Strategy | The tert-butyl ester group facilitates extraction into organic solvents. | Simplified workup and purification, reducing aqueous waste rsc.org. |
Novel Catalytic Systems for Transformations of this compound
The development of novel catalytic systems is crucial for enhancing the efficiency, selectivity, and scope of reactions involving this compound. Research is focused on both its synthesis and its subsequent use as a building block.
A significant advancement is the direct catalytic asymmetric α-benzylation of N-unprotected amino acid esters. A ternary catalyst system comprising a chiral aldehyde, a palladium species, and a Lewis acid has been shown to effectively promote the reaction between amino acid esters and benzyl alcohol derivatives . This method provides a direct route to optically active α-benzyl amino acids with high yields and enantioselectivities, representing a powerful tool for synthesizing analogs of this compound .
Other emerging catalytic strategies include:
Metal-Catalyzed Esterification: The use of metal chlorides as catalysts for the esterification of amino acids with benzyl alcohol under reflux conditions offers a simple and high-yield route to the corresponding benzyl esters google.com.
Enzymatic Catalysis: Enzymes, such as proteases like papain, can catalyze the polymerization of amino acid benzyl esters. The benzyl ester group has been shown to enhance the affinity of the monomer for the enzyme, broadening the substrate scope of chemoenzymatic polymerizations acs.org.
Copper-Catalyzed C-N Bond Formation: Copper-catalyzed protocols are being developed for the efficient synthesis of N-alkylated heterocycles, a methodology that could be adapted for the N-benzylation step nih.gov.
The table below summarizes some novel catalytic approaches relevant to the chemistry of this compound.
| Catalytic System | Transformation | Key Features |
| [Pd(C3H5)Cl]2 / Chiral Aldehyde / ZnCl2 | Asymmetric α-benzylation of amino acid tert-butyl esters | Direct synthesis of chiral α-benzyl amino acids with high enantioselectivity . |
| Metal Chlorides | Esterification of amino acids with benzyl alcohol | Simple, high conversion rates, suitable for industrial production google.com. |
| Papain | Chemoenzymatic polymerization | Benzyl ester enhances substrate affinity and polymerization efficiency acs.org. |
| Cu(OAc)2·H2O | C-N bond formation | Efficient for N-alkylation reactions, potentially applicable to N-benzylation nih.gov. |
Expanding the Scope of Complex Molecular Architectures Accessible via this compound
As a protected chiral amino acid, this compound is an intrinsically valuable building block for constructing more complex molecules, particularly peptides, peptidomimetics, and natural product analogs. The N-benzyl group offers a distinct alternative to the more common Boc and Fmoc protecting groups, providing different strategic options for deprotection, typically via catalytic hydrogenation.
The utility of α-benzyl amino acids has been demonstrated in the formal synthesis of complex bioactive molecules, including somatostatin mimetics and the proposed structure of the natural product hypoestestatin 1 . This highlights the potential of this compound to serve as a key component in the synthesis of pharmaceutically relevant compounds.
Future research in this area could focus on:
Peptide Synthesis: Incorporating N-benzylalanine into peptide sequences. The N-benzyl group can sterically influence peptide conformation and potentially improve resistance to enzymatic degradation compared to peptides with a free N-H group. The use of N-benzyl amino acid esters has been explored to minimize racemization during peptide coupling steps acs.org.
Peptidomimetics and Heterocycles: Using this compound as a scaffold to synthesize complex heterocyclic structures, such as benzimidazoles or benzimidazoquinazolinones, which are prevalent in medicinal chemistry nih.govmdpi.com.
Macrocycles: Employing this building block in the synthesis of macrocyclic peptides or depsipeptides, where its specific stereochemistry and protecting group strategy can be leveraged to control cyclization outcomes.
Interdisciplinary Research Incorporating this compound (e.g., chemical biology tools, advanced materials precursors)
The unique structural features of this compound open up exciting possibilities for its use in interdisciplinary fields beyond traditional organic synthesis, such as chemical biology and materials science.
Chemical Biology Tools: The genetic code expansion technique allows for the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins, enabling the introduction of novel chemical functionalities. Recently, a glutamic acid γ-benzyl ester was genetically encoded into proteins in both bacteria and mammalian cells nih.gov. This installed ester handle was then used for various protein manipulations, including caging the activity of a toxic protein and serving as a reactive handle for site-specific modifications nih.gov. This pioneering work provides a clear blueprint for the potential application of N-benzylalanine. If genetically encoded, it could be used to:
Install a bulky, hydrophobic benzyl group to probe protein-protein interactions or modulate protein stability.
Serve as a precursor for generating other functionalities within a protein's microenvironment through subsequent chemical transformations of the benzyl group.
Advanced Materials Precursors: Poly(amino acid)s are a class of biodegradable polymers with applications in drug delivery and tissue engineering. These polymers are typically synthesized via the ring-opening polymerization of α-amino acid N-carboxyanhydrides (NCAs) nih.gov. N-benzylalanine could be converted to its corresponding NCA and used as a monomer to create novel polypeptides. The resulting poly(N-benzylalanine) would be expected to have unique material properties, such as increased hydrophobicity and potential for π-stacking interactions due to the aromatic benzyl side chains. Such polymers could find applications as:
Drug Delivery Vehicles: Forming the hydrophobic core of micelles or nanoparticles for the encapsulation of poorly water-soluble drugs nih.gov.
Functional Surfaces: Creating surfaces with controlled hydrophobicity and biocompatibility for cell culture or biomedical implants.
Chiral Materials: The inherent chirality of the monomer could be translated into polymers with ordered secondary structures, such as α-helices, leading to materials with unique optical or recognition properties.
The exploration of this compound in these interdisciplinary contexts is still in its infancy but represents a vibrant and promising future research avenue.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
